molecular formula C20H21FN2O5S B2739951 N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4'-fluoro-[1,1'-biphenyl]-4-sulfonamide CAS No. 2320578-17-2

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4'-fluoro-[1,1'-biphenyl]-4-sulfonamide

Cat. No.: B2739951
CAS No.: 2320578-17-2
M. Wt: 420.46
InChI Key: OFRAXJJDMOOTLE-UHFFFAOYSA-N
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Description

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4'-fluoro-[1,1'-biphenyl]-4-sulfonamide is a useful research compound. Its molecular formula is C20H21FN2O5S and its molecular weight is 420.46. The purity is usually 95%.
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Scientific Research Applications

Selective 5-HT7 Receptor Antagonism

The modification of the sulfonamide moiety in arylsulfonamide derivatives, including compounds structurally related to N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4'-fluoro-[1,1'-biphenyl]-4-sulfonamide, has been investigated for its potential in designing selective 5-HT7 receptor antagonists. This approach could lead to the development of therapeutic agents for central nervous system disorders with distinct antidepressant-like and pro-cognitive properties (Canale et al., 2016).

Anticancer and Antimicrobial Activity

Novel sulfonamides with a pyridine backbone have been synthesized and shown to possess significant anticancer and antimicrobial activities. These compounds, including those related to this compound, have demonstrated effectiveness against various cancer cell lines and bacterial strains, suggesting their potential as therapeutic agents in cancer and infection treatment (Debbabi et al., 2017).

α1-Adrenergic Receptor Antagonism

Arylsulfonamide derivatives of (aryloxy)ethyl pyrrolidines and piperidines, structurally similar to the compound , have been developed as α1-adrenergic receptor antagonists with potential uroselective activity. These compounds may offer a therapeutic approach for conditions associated with α1-adrenergic receptor activity, such as certain cardiovascular diseases (Rak et al., 2016).

Hydrodynamic Properties in Extraction Systems

Research has also explored the impact of irradiation on the hydrodynamic properties of extraction mixtures containing compounds like this compound. These studies have implications for their use in nuclear fuel cycle applications, highlighting the potential for these compounds in industrial processes involving ionizing radiation (Kadyko et al., 2019; Belova et al., 2019).

Carbonic Anhydrase Inhibition

Sulfonamides, including those structurally related to the compound , have been evaluated for their inhibitory effects on carbonic anhydrase isoenzymes. This activity suggests potential applications in treating conditions where modulation of carbonic anhydrase activity is beneficial, such as glaucoma or certain neurological disorders (Kucukoglu et al., 2016).

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound is a derivative of 2,5-Dioxopyrrolidin-1-yl , which is known to be used as a reagent in the synthesis of Teoc-amino acid derivatives . .

Mode of Action

Given its structural similarity to 2,5-Dioxopyrrolidin-1-yl , it might interact with its targets in a similar way.

Pharmacokinetics

Its solubility in methanol suggests that it might have good bioavailability.

Properties

IUPAC Name

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-4-(4-fluorophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O5S/c21-17-5-1-15(2-6-17)16-3-7-18(8-4-16)29(26,27)22-11-13-28-14-12-23-19(24)9-10-20(23)25/h1-8,22H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFRAXJJDMOOTLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCOCCNS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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